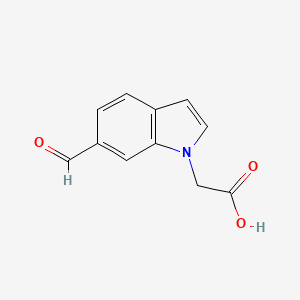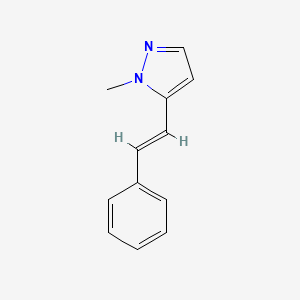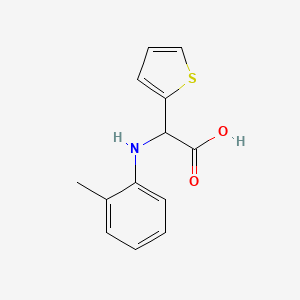
Thiophen-2-yl-o-tolylamino acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-2-yl-o-tolylamino acetic acid typically involves the N-acylation reaction of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the product. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar N-acylation reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also include purification steps such as recrystallization, distillation, or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl-o-tolylamino acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or nitro groups onto the thiophene ring.
Scientific Research Applications
Thiophen-2-yl-o-tolylamino acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of Thiophen-2-yl-o-tolylamino acetic acid involves its interaction with specific molecular targets and pathways. For example, thiophene-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups such as carboxylic acids, esters, and amines enhances the compound’s ability to interact with these enzymes and exert its biological effects.
Comparison with Similar Compounds
Thiophen-2-yl-o-tolylamino acetic acid can be compared with other similar compounds, such as:
2-(Thiophen-2-yl)acetic acid: A related compound with similar chemical properties and applications.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene derivative with potential biological activities.
Tiaprofenic acid: A thiophene-based nonsteroidal anti-inflammatory drug (NSAID) with known anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(2-methylanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-5-2-3-6-10(9)14-12(13(15)16)11-7-4-8-17-11/h2-8,12,14H,1H3,(H,15,16) |
InChI Key |
BAIUIQLOCJCGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
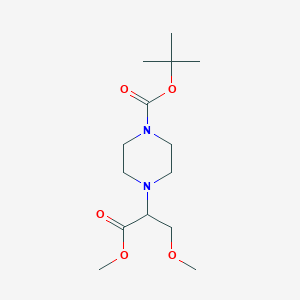
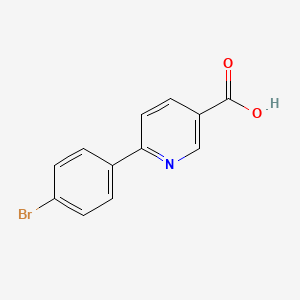
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
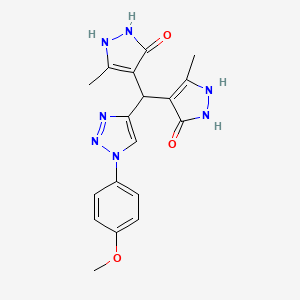
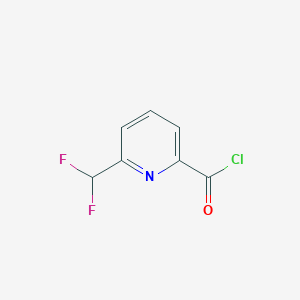

![(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13920001.png)
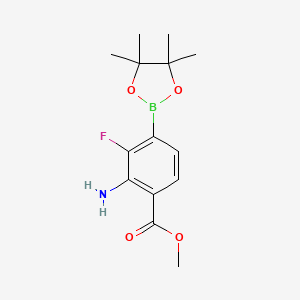
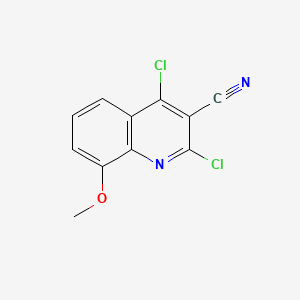
![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)
